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molecular formula C7H6FNO3 B128867 2-Fluoro-6-nitroanisole CAS No. 484-94-6

2-Fluoro-6-nitroanisole

Cat. No. B128867
M. Wt: 171.13 g/mol
InChI Key: RVPBBFKWSJLAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062070B2

Procedure details

A mixture of 1-fluoro-2-methoxy-3-nitrobenzene (25.0 g, 146 mmol) and Pd/C (10%, 7.5 g) in 500 mL of MeOH was stirred at room temperature under 55 psi of H2 for 4 hours before filtration. The filtrate was concentrated to give the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[O:11][CH3:12]>CO.[Pd]>[F:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])OC
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under 55 psi of H2 for 4 hours before filtration
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C(=C(N)C=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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